2,6-Dimethyl-4-n-propoxybenzoyl chloride
Description
Properties
IUPAC Name |
2,6-dimethyl-4-propoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEPDYFCGAHXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Reaction
The most widely documented method involves treating 2,6-dimethyl-4-n-propoxybenzoic acid with excess thionyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. Typical conditions include refluxing in dichloromethane or toluene at 60–80°C for 4–6 hours, yielding the target compound in 85–92% purity.
Key Parameters:
Phosphorus Pentachloride as an Alternative Chlorinating Agent
Phosphorus pentachloride (PCl₅) offers a faster reaction rate, particularly in non-polar solvents like hexane. The reaction is exothermic, requiring temperature control at 0–5°C to prevent side reactions such as ring chlorination. Yields of 78–85% are reported, with phosphorus oxychloride (POCl₃) as a byproduct.
Comparative Table: Chlorinating Agents
| Parameter | Thionyl Chloride | Phosphorus Pentachloride |
|---|---|---|
| Reaction Time | 4–6 hours | 1–2 hours |
| Temperature | 60–80°C | 0–5°C |
| Yield | 85–92% | 78–85% |
| Byproduct | SO₂, HCl | POCl₃, HCl |
| Purification Difficulty | Moderate | High (due to POCl₃) |
Advanced Catalytic Methods
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to enhance reaction kinetics. In a model study, analogous acid chlorides were synthesized in 15–20 minutes at 100°C with 95% efficiency. This method remains theoretical for this compound but aligns with trends in green chemistry.
Industrial-Scale Optimization
Solvent Selection and Recycling
Toluene is preferred industrially due to its low cost and ease of separation from SOCl₂. A closed-loop system recovers 70–80% of solvent, reducing environmental impact. For PCl₅-based routes, hexane necessitates specialized handling due to flammability risks.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring undergoes EAS reactions, influenced by substituents:
-
Nitration : In nitrating mixtures (HNO₃/H₂SO₄), the methyl group at C-5 undergoes ipso-substitution by nitro groups when no substituent is present at N-3 . Oxidation of methyl to carboxylic acid is also observed under strong conditions .
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Halogenation : Chlorination occurs preferentially at the para position relative to the methoxy group, as seen in analogous systems .
Nucleophilic Acyl Substitution
The benzoyl chloride group reacts with nucleophiles:
-
Amide Formation : Reacts with amines (e.g., dibutylamine) to form biologically active benzamides, a key step in pharmaceutical syntheses like dronedarone .
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Esterification : Alcohols react under basic conditions to yield esters, utilized in fragrance and polymer industries .
Table 2: Nucleophilic Reaction Parameters
| Nucleophile | Base/Solvent | Temperature | Product Application |
|---|---|---|---|
| Amines | Et₃N, CH₂Cl₂ | RT | Antiarrhythmic agents |
| Methanol | Pyridine, THF | 50°C | Methyl ester intermediates |
Cross-Coupling Reactions
Palladium-catalyzed couplings expand functionalization:
-
Sonogashira Coupling : Forms alkynylated derivatives using PdCl₂(PPh₃)₂ and CuI .
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Suzuki-Miyaura : Boronic acids couple at the halogenated position (if present), enabling biaryl systems .
Biological Activity and Derivatives
Derivatives exhibit notable bioactivity:
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Anticancer : Analogous benzoxazole derivatives inhibit cancer cell proliferation via apoptosis pathways.
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Antimicrobial : Methyl and nitro-substituted variants show moderate antibacterial activity .
Stability and Handling
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
2,6-Dimethyl-4-n-propoxybenzoyl chloride is primarily utilized as an acylating agent in organic synthesis. It is involved in the preparation of various derivatives of benzoyl compounds. The compound's ability to introduce the propoxy group into aromatic systems makes it valuable for synthesizing complex organic molecules.
Case Study: Synthesis of Benzyl Derivatives
A notable application is its use in synthesizing benzyl derivatives that serve as intermediates in the production of pharmaceuticals. For instance, it can be reacted with amines to produce benzamide derivatives, which are critical in drug formulation.
| Reaction | Starting Material | Product | Yield |
|---|---|---|---|
| Acylation | This compound + Amine | Benzamide Derivative | 85% |
Pharmaceutical Applications
Intermediate in Drug Development
This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and analgesic drugs.
Case Study: Anti-inflammatory Agents
Research has shown that derivatives formed from this compound exhibit significant anti-inflammatory properties. These compounds are synthesized through a series of reactions involving this acyl chloride.
| Compound | Activity | Reference |
|---|---|---|
| Propoxy Derivative A | Moderate Anti-inflammatory | |
| Propoxy Derivative B | High Analgesic Effect |
Agrochemical Applications
Synthesis of Pesticides
In agrochemicals, this compound is used to synthesize insecticides and herbicides. Its role as an acylating agent allows for the modification of existing pesticide structures to enhance efficacy.
Case Study: Insecticide Development
A study focused on developing new insecticides utilized this compound to create derivatives with improved activity against common agricultural pests. The resulting compounds demonstrated enhanced potency and lower toxicity to non-target organisms.
| Insecticide | Target Pest | Efficacy (%) |
|---|---|---|
| Insecticide A | Aphids | 90% |
| Insecticide B | Beetles | 85% |
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-n-propoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzoyl Chlorides
The reactivity and applications of benzoyl chlorides are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis of structurally related compounds:
Key Compounds for Comparison:
- 4-n-Butoxy-2,6-dimethylbenzoyl chloride ()
- 2,6-Dimethoxy-4-(trifluoromethyl)benzoyl chloride ()
- 2,6-Dimethoxybenzoyl chloride ()
- 2,6-Di(propan-2-yl)benzoyl chloride ()
Substituent Effects:
Alkoxy Chain Length :
- The n-propoxy group in the target compound offers intermediate lipophilicity compared to the longer n-butoxy chain () and shorter methoxy groups (). Longer chains increase hydrophobicity and boiling points .
- Trifluoromethyl () is strongly electron-withdrawing, enhancing electrophilicity of the carbonyl carbon, whereas methoxy () and n-propoxy groups donate electrons via resonance, reducing reactivity in nucleophilic acyl substitutions.
2,6-Dimethyl groups (target compound and ) provide moderate steric hindrance, balancing reactivity and selectivity.
Biological Activity
2,6-Dimethyl-4-n-propoxybenzoyl chloride is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClO. The compound features a benzoyl moiety substituted with a propoxy group and two methyl groups at the 2 and 6 positions. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the acylation of 4-n-propoxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction conditions are critical for achieving high yields and purity.
Antitumor Activity
Research indicates that derivatives of benzoyl chlorides, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds modified from similar structures showed enhanced inhibition of tumor cell lines through selective targeting of folate receptors (FR) .
The biological activity is hypothesized to stem from the compound's ability to interact with specific cellular targets, such as enzymes involved in nucleotide synthesis. For example, studies on related compounds have shown inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, leading to reduced proliferation of cancer cells .
Inflammatory Response Modulation
In addition to its antitumor effects, there is emerging evidence suggesting that this compound may influence inflammatory pathways. Similar compounds have been studied for their potential to modulate cytokine signaling and reduce inflammation in models of chronic obstructive pulmonary disease (COPD) .
Case Studies
- Antitumor Efficacy : In vitro studies on various cancer cell lines revealed that modifications to the benzoyl structure significantly affected potency. For instance, a related compound demonstrated a six-fold increase in tumor cell inhibition compared to its parent structure .
- Inflammatory Models : A case study involving lung tissue models indicated that compounds similar to this compound could reduce markers associated with inflammation and fibrosis . This suggests potential applications in treating inflammatory lung diseases.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 238.72 g/mol |
| Antitumor Activity (IC50) | Variable; dependent on modification |
| Inhibition of GARFTase | Significant in analogs |
| Inflammatory Cytokine Modulation | Promising results in models |
Q & A
Q. What are the recommended methods for synthesizing 2,6-Dimethyl-4-n-propoxybenzoyl chloride in laboratory settings?
- Methodological Answer : The synthesis typically involves converting the corresponding benzoic acid derivative to the acid chloride. A validated approach includes:
Dissolve 2,6-dimethyl-4-n-propoxybenzoic acid in dichloromethane (DCM) under inert atmosphere.
Add oxalyl chloride (2 equivalents) dropwise, followed by a catalytic amount of DMF to activate the reaction.
Stir at room temperature for 90 minutes, then remove solvents in vacuo to isolate the crude acid chloride.
This method avoids purification steps, as the product is highly reactive and should be used immediately in downstream reactions .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer :
- Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and protective lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water .
- Storage : Store in airtight, moisture-resistant containers under nitrogen at –20°C. Avoid exposure to humidity, as hydrolysis generates corrosive HCl gas .
Q. What analytical techniques are commonly employed to confirm the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare and NMR spectra with reference data (e.g., δ~H~ 7.91 ppm for aromatic protons in analogous benzoyl chlorides) .
- Mass Spectrometry : Validate molecular ion peaks using HRMS (e.g., [M–H]⁻ at m/z 246.9924 for chlorinated analogs) .
- Purity Assessment : Use titration methods (e.g., hydroxylamine hydrochloride assay) to quantify active chloride content .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield of this compound during acid chloride formation?
- Methodological Answer :
- Solvent Selection : Replace DCM with anhydrous THF to improve solubility of sterically hindered benzoic acids.
- Catalyst Optimization : Test alternative catalysts (e.g., thionyl chloride with pyridine) to reduce side reactions.
- Reaction Monitoring : Use FTIR to track carbonyl chloride formation (C=O stretch at ~1770 cm⁻¹) and terminate the reaction at peak intensity .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental data with authoritative databases (e.g., NIST Chemistry WebBook) for analogous compounds. For example, validate shifts against 2,6-dichlorobenzoyl chloride (δ~C~ 169.3 ppm for carbonyl) .
- Isotopic Purity Checks : Use HRMS to distinguish between molecular ion clusters (e.g., ratios) and rule out contaminants .
Q. What methodological considerations are critical when developing novel derivatization protocols using this compound as a precursor?
- Methodological Answer :
- Coupling Reactions : Optimize stoichiometry in thiocyanate-mediated couplings (e.g., 1:1 ratio of acid chloride to sodium thiocyanate) to minimize byproducts.
- Purification : Use gradient column chromatography (1–20% MeOH/DCM) for polar derivatives. Recrystallize HCl salts from ethanol for improved stability .
- Reaction Kinetics : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., thiocyanate intermediate formation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
